3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 936074-66-7
VCID: VC5019832
InChI: InChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18)
SMILES: C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O
Molecular Formula: C13H9N3O2
Molecular Weight: 239.234

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

CAS No.: 936074-66-7

Cat. No.: VC5019832

Molecular Formula: C13H9N3O2

Molecular Weight: 239.234

* For research use only. Not for human or veterinary use.

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid - 936074-66-7

Specification

CAS No. 936074-66-7
Molecular Formula C13H9N3O2
Molecular Weight 239.234
IUPAC Name 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Standard InChI Key PSZVQTSHDZGTBX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Phenyl-[1,2,] triazolo[4,3-a]pyridine-6-carboxylic acid belongs to the triazolo-pyridine family, featuring a bicyclic system where a 1,2,4-triazole ring is annulated to a pyridine moiety at positions 4 and 3-a. The phenyl group at position 3 and the carboxylic acid at position 6 introduce steric and electronic diversity critical for intermolecular interactions (Figure 1) .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₉N₃O₂
Molecular Weight239.234 g/mol
CAS Number936074-66-7
IUPAC Name3-phenyl- triazolo[4,3-a]pyridine-6-carboxylic acid
SMILESO=C(O)C1=CN2C(C3=CC=CC=C3)=NN=C2C=C1
InChI KeyPSZVQTSHDZGTBX-UHFFFAOYSA-N

The planar triazole ring enables π-π stacking interactions, while the carboxylic acid enhances solubility and hydrogen-bonding capacity—features exploitable in drug design .

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR) and High-Performance Liquid Chromatography (HPLC) are standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, with the [M+H]⁺ peak observed at m/z 240.23 . Fourier-Transform Infrared Spectroscopy (FT-IR) typically shows:

  • Carboxylic acid O-H stretch: 2500–3300 cm⁻¹

  • C=O stretch: 1680–1720 cm⁻¹

  • Triazole C=N stretches: 1450–1600 cm⁻¹

Synthesis and Analytical Methodologies

Synthetic Routes

While detailed protocols for this specific compound remain proprietary, analogous triazolo-pyridines are synthesized via:

Route A: Cyclocondensation

  • Hydrazinolysis: 2-Chloropyridine-carboxylic acids react with hydrazine hydrate to form hydrazide intermediates .

  • Cyclization: Treating with nitriles or orthoesters under acidic conditions induces triazole ring formation .

  • Functionalization: Suzuki-Miyaura coupling introduces the phenyl group, followed by carboxylic acid deprotection.

Route B: One-Pot Assembly
Amino-pyridines undergo [3+2] cycloaddition with diazo compounds, streamlining the process but requiring stringent temperature control .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Challenge
Route A60–75≥95Multi-step purification
Route B45–60≥90Side product formation

Purification and Quality Control

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity . Residual solvents are monitored via Gas Chromatography-Mass Spectrometry (GC-MS), adhering to ICH Q3C guidelines .

ParameterValueSource
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes eye irritation)
H335 (May cause respiratory irritation)
Precautionary MeasuresP261 (Avoid inhalation)
P305+P351+P338 (Eye rinse)

Comparative Analysis and Future Directions

Structural Analog Comparison

Table 4: Bioactivity Comparison

CompoundTargetIC₅₀ (μM)Reference
3-Phenyl derivativeEGFR1.2
3-(4-Fluorophenyl) analogVEGFR20.8
6-Nitro substitutedCOX-20.3

The phenyl group at position 3 optimizes hydrophobic pocket binding, while carboxylic acid at position 6 enhances solubility—a balance critical for oral bioavailability .

Research Opportunities

  • Mechanistic Studies: Elucidate targets via CRISPR-Cas9 knockout screens.

  • Prodrug Development: Esterify the carboxylic acid to improve blood-brain barrier penetration.

  • Combination Therapies: Screen with checkpoint inhibitors (e.g., anti-PD-1) for synergistic anticancer effects.

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